

Methoxyammonium Chloride: A Technical Guide to Its Solubility Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxyammonium chloride*

Cat. No.: *B8796433*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyammonium chloride, also known as methoxyamine hydrochloride (CAS No. 593-56-6), is a white to off-white crystalline solid.^{[1][2]} It is an important reagent and building block in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds utilized in the pharmaceutical and agrochemical industries.^[1] As a hydrochloride salt, its physical properties, including solubility, are dictated by its polar, ionic nature. This technical guide provides a comprehensive overview of the solubility of **methoxyammonium chloride** in aqueous and organic media, based on currently available data. The compound is known to be hygroscopic and stable under normal temperature and pressure.^{[1][3][4]}

Solubility Profile

Methoxyammonium chloride exhibits high polarity, which governs its solubility characteristics. It is readily soluble in polar protic solvents, while its solubility in non-polar organic solvents is limited.

Data Presentation

While extensive qualitative data confirms the solubility of **methoxyammonium chloride** in various solvents, specific quantitative solubility data (e.g., g/100 mL at a specified temperature)

is not readily available in published literature. The following table summarizes the known qualitative solubility of **methoxyammonium chloride**.

Solvent Class	Solvent	Qualitative Solubility	Source Citation
Aqueous	Water (H ₂ O)	Highly Soluble, Freely Soluble	[1] [2] [3] [4] [5] [6] [7]
Polar Protic	Alcohol (general)	Soluble	[2] [3] [5] [8]
Ethanol (EtOH)	Soluble	[1]	
Polar Aprotic	Dimethylformamide (DMF)	Implied Soluble (used as a reaction medium)	[1]
Non-Polar	Diethyl Ether	Implied Low to Insoluble (used for precipitation)	[1]
Toluene		Implied Low to Insoluble (used as a medium for precipitation)	
Tetrahydrofuran (THF)		Implied Low to Insoluble (used as a medium for precipitation)	

Note: In aqueous solutions, **methoxyammonium chloride** behaves as an acid, resulting in solutions with a pH of less than 7.0.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Experimental Protocols for Solubility Determination

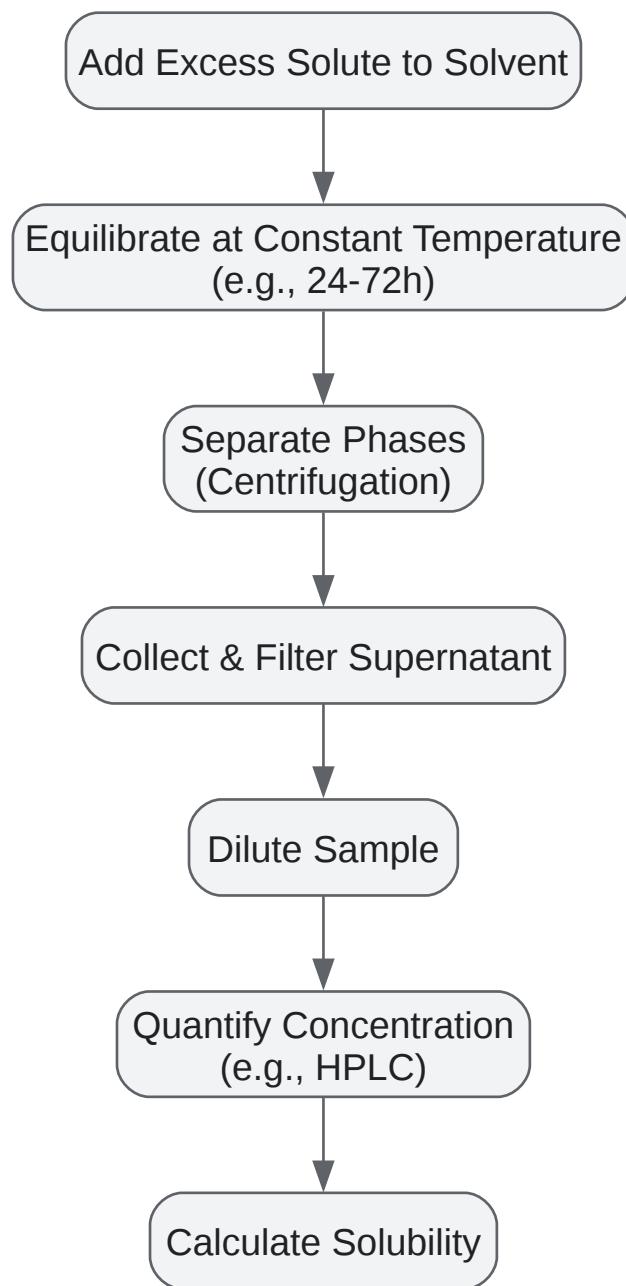
A specific, standardized protocol for determining the solubility of **methoxyammonium chloride** is not widely published. However, a reliable methodology can be adapted from established general procedures for equilibrium solubility determination, such as the shake-flask method. This method is considered the gold standard for measuring equilibrium solubility. The following protocol is a recommended adaptation for researchers.

Adapted Shake-Flask Method for Equilibrium Solubility

This protocol is designed to determine the concentration of **methoxyammonium chloride** in a saturated solution at a specific temperature.

Materials:

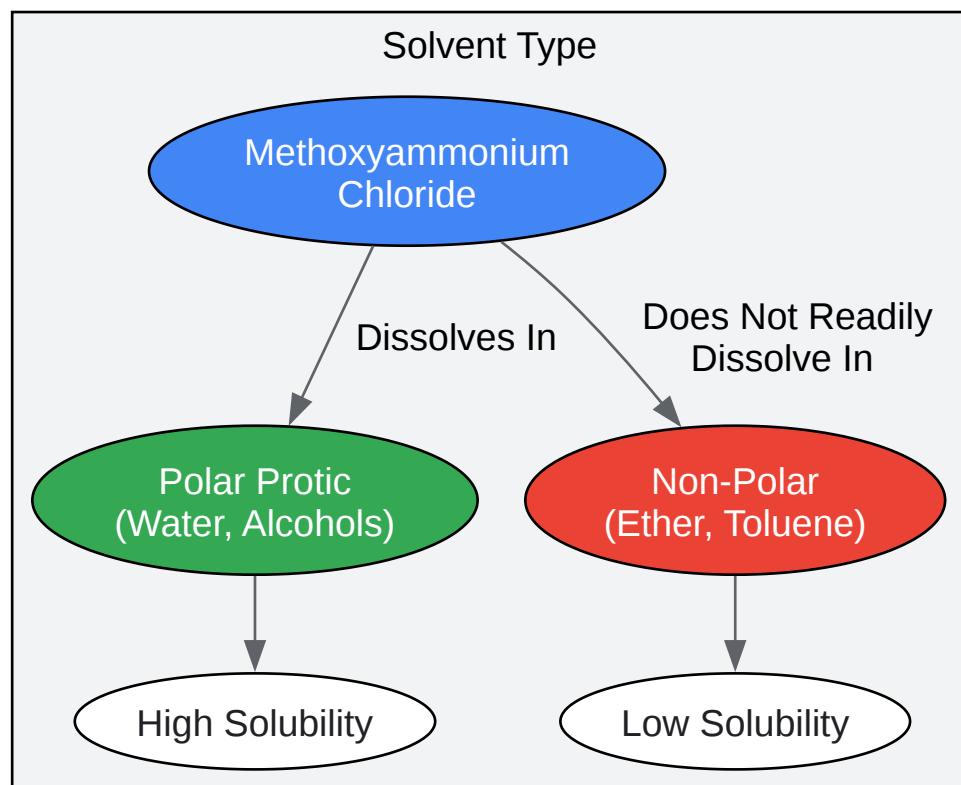
- **Methoxyammonium chloride** (high purity)
- Solvent of interest (e.g., deionized water, ethanol)
- Analytical balance
- Volumetric flasks
- Thermostatically controlled shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.


Procedure:

- Preparation: Add an excess amount of **methoxyammonium chloride** to a known volume of the solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is included, it is recommended to filter the collected supernatant through a syringe filter.
- Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of **methoxyammonium chloride**.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations


Logical Flow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Measurement.

Methoxyammonium Chloride Solubility Profile

[Click to download full resolution via product page](#)

Caption: Qualitative Solubility of **Methoxyammonium Chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Methoxyamine Hydrochloride | 593-56-6 [m.chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Methoxyammonium chloride593-56-6,Purity95%_SYNTHON [molbase.com]
- 5. Methoxyammonium chloride Seven Chongqing Chemdad Co. , Ltd [chemdad.com]

- 6. O-Methylhydroxylamine hydrochloride | CH₅NO.CIH | CID 521874 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- To cite this document: BenchChem. [Methoxyammonium Chloride: A Technical Guide to Its Solubility Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8796433#is-methoxyammonium-chloride-soluble-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com